molecular formula C10H14O2 B12308380 3-(3-Hydroxybutyl)phenol

3-(3-Hydroxybutyl)phenol

Cat. No.: B12308380
M. Wt: 166.22 g/mol
InChI Key: GVTWLNWKKPOBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxybutyl)phenol: is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxybutyl side chainIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Hydroxybutyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and oxidation reactions. One common method involves the nucleophilic substitution of an aryl halide with a hydroxybutyl group under basic conditions . Another approach is the oxidation of arylhydrosilanes using transition metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring allows it to participate in redox reactions, acting as an antioxidant. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(3-hydroxybutyl)phenol

InChI

InChI=1S/C10H14O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7-8,11-12H,5-6H2,1H3

InChI Key

GVTWLNWKKPOBCD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.